MFCD02368996
Overview
Description
MFCD02368996 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
The synthesis of MFCD02368996 involves several steps, including specific reaction conditions and industrial production methods. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions, often involving the use of catalysts and specific reagents to achieve the desired product.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the purity and yield of the compound.
Industrial Production: Large-scale production of this compound involves the optimization of reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
MFCD02368996 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of different products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in the formation of reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions: The reactions typically require specific reagents such as acids, bases, and solvents, and are carried out under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MFCD02368996 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological systems and processes.
Medicine: this compound has potential therapeutic applications, including its use in drug development and treatment of diseases.
Industry: The compound is used in industrial processes, including the production of materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD02368996 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:
Molecular Targets: It interacts with specific proteins, enzymes, or receptors in the body, leading to various biological effects.
Pathways Involved: The compound affects specific biochemical pathways, resulting in changes in cellular functions and processes
Properties
IUPAC Name |
ethyl 6,8-dimethyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-4-26-20(24)17-13-22-18-15(3)11-14(2)12-16(18)19(17)21-5-6-23-7-9-25-10-8-23/h11-13H,4-10H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAKSGPWFATTFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCCN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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